![molecular formula C12H12Cl2O3 B7779390 5-(3,4-Dichlorophenyl)-3-methyl-5-oxovaleric acid CAS No. 845781-38-6](/img/structure/B7779390.png)
5-(3,4-Dichlorophenyl)-3-methyl-5-oxovaleric acid
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Overview
Description
The compound “5-(3,4-Dichlorophenyl)furfural” is a chemical with the empirical formula C11H6Cl2O2 . It is used in the parallel solid phase synthesis of tetra substituted diethylenetriamines via selective amide alkylation and exhaustive reduction of N-acylated dipeptides .
Synthesis Analysis
While specific synthesis methods for “5-(3,4-Dichlorophenyl)-3-methyl-5-oxovaleric acid” are not available, similar compounds such as “5-(3,4-Dichlorophenyl)furfural” can be synthesized using Suzuki–Miyaura coupling . This method involves the use of organoboron reagents and palladium catalysts .Molecular Structure Analysis
The molecular structure of “5-(3,4-Dichlorophenyl)furfural” consists of a furfural group attached to a 3,4-dichlorophenyl group . The molecular weight is 241.07 .Physical And Chemical Properties Analysis
The compound “5-(3,4-Dichlorophenyl)furfural” is a solid with a melting point of 140-143 °C . It has an empirical formula of C11H6Cl2O2 and a molecular weight of 241.07 .properties
IUPAC Name |
5-(3,4-dichlorophenyl)-3-methyl-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c1-7(5-12(16)17)4-11(15)8-2-3-9(13)10(14)6-8/h2-3,6-7H,4-5H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTILJBHQENWYQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=C(C=C1)Cl)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201236640 |
Source
|
Record name | 3,4-Dichloro-β-methyl-δ-oxobenzenepentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201236640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dichlorophenyl)-3-methyl-5-oxovaleric acid | |
CAS RN |
845781-38-6 |
Source
|
Record name | 3,4-Dichloro-β-methyl-δ-oxobenzenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845781-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichloro-β-methyl-δ-oxobenzenepentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201236640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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